2-(4-Chlorophenoxy)-1-(4-(6-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-1-(4-(6-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C20H26ClN5O2 and its molecular weight is 403.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modes of Action of Pyridazinone Herbicides
Research on substituted pyridazinone compounds, which share some structural similarities with the compound , revealed their action mechanism as inhibitors of the Hill reaction and photosynthesis in plants. These findings underline the phytotoxicity of pyridazinone chemicals and their potential as herbicides. The study highlighted the development of an experimental herbicide with enhanced biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development, indicating the broad agricultural applications of such compounds (Hilton et al., 1969).
Synthesis and Molecular Docking of Phenothiazine Derivatives
Another study investigated phenothiazine derivatives for potential applications in drug discovery against SARS-CoV-2. Using density functional theory (DFT) and molecular dynamics (MD) simulations, the research explored the interactions of these compounds with gold and water molecules. This indicates the utility of such compounds in designing drugs with specific biological targets, demonstrating their relevance in pharmaceutical research and development (Al-Otaibi et al., 2022).
Syntheses of Polyamides Containing Theophylline and Thymine
A study on the synthesis of polyamides incorporating theophylline and thymine through the addition reaction to dimethyl methylenesuccinate illustrates the potential of such compounds in creating polymers with specific functional properties. These polyamides, soluble in DMSO and formic acid, and some even in water, highlight the potential for biomedical applications, such as drug delivery systems (Hattori & Kinoshita, 1979).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O2/c1-20(2,28-16-7-5-15(21)6-8-16)19(27)26-13-11-25(12-14-26)18-10-9-17(22-23-18)24(3)4/h5-10H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKATPNBZNGEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N(C)C)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.